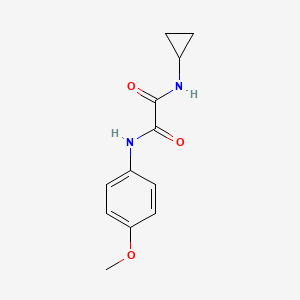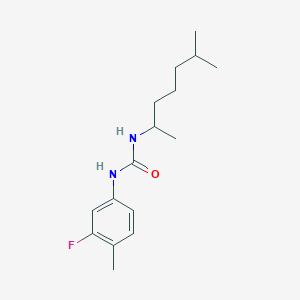
N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide
Descripción general
Descripción
N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide has been extensively investigated for its potential therapeutic applications in cancer treatment. It has been found to selectively target cancer cells that are dependent on ribosomal DNA transcription for survival. This compound has been shown to induce DNA damage response and cell cycle arrest in cancer cells, leading to apoptosis.
Mecanismo De Acción
N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response in cancer cells. This compound has been found to selectively target cancer cells that are dependent on ribosomal DNA transcription for survival, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage response and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to selectively target cancer cells that are dependent on ribosomal DNA transcription for survival, while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide in lab experiments include its selectivity for cancer cells, its ability to induce DNA damage response and cell cycle arrest, and its potential therapeutic applications in cancer treatment. The limitations of using this compound in lab experiments include its cost and availability, as well as the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the investigation of N-cyclopropyl-N'-(4-methoxyphenyl)ethanediamide. Firstly, further investigation into its mechanism of action and potential side effects is needed. Secondly, its potential therapeutic applications in combination with other cancer treatments should be explored. Thirdly, the development of more potent and selective inhibitors of RNA polymerase I transcription could lead to the development of more effective cancer treatments. Finally, the investigation of this compound in other diseases that are dependent on ribosomal DNA transcription, such as certain genetic disorders, could lead to the development of new treatments.
Propiedades
IUPAC Name |
N-cyclopropyl-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-6-4-9(5-7-10)14-12(16)11(15)13-8-2-3-8/h4-8H,2-3H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHSUEOIBARJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4704828.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4704831.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B4704838.png)
![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)

![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)
![4-(4-chlorobenzoyl)-2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4704900.png)
![8-(3-bromo-4-ethoxy-5-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4704908.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4704916.png)